

# A Comprehensive Technical Guide to Dimethyl 5-nitroisophthalate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dimethyl 5-nitroisophthalate*

Cat. No.: *B082987*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Dimethyl 5-nitroisophthalate**, a key intermediate in the synthesis of various pharmaceutical compounds, particularly non-ionic iodinated X-ray contrast media.<sup>[1][2][3][4]</sup> This document outlines its chemical properties, detailed experimental protocols for its synthesis and analysis, and its pivotal role in the manufacturing of diagnostic imaging agents.

## Core Chemical and Physical Properties

**Dimethyl 5-nitroisophthalate** is a fine, slightly yellow crystalline powder. Key quantitative data for this compound are summarized in the table below, providing a ready reference for researchers.

| Property          | Value                                   | References  |
|-------------------|---|---|
| Molecular Weight  | 239.18 g/mol                            | <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> |
| Molecular Formula | C10H9NO6                                | <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> |
| CAS Number        | 13290-96-5                              | <a href="#">[5]</a>   |
| Melting Point     | 123-125 °C                              |   |
| Purity (typical)  | >99.0% (HPLC)                           | <a href="#">[8]</a>   |
| Appearance        | Slightly yellow fine crystalline powder |   |

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of **Dimethyl 5-nitroisophthalate** are crucial for reproducible research and development. The following sections provide established protocols.

### Synthesis of Dimethyl 5-nitroisophthalate from 5-Nitroisophthalic Acid

This protocol describes the esterification of 5-nitroisophthalic acid to yield **Dimethyl 5-nitroisophthalate**.

Materials:

- 5-nitroisophthalic acid
- Methanol
- Concentrated Sulfuric Acid
- Deionized water
- Dichloromethane

Procedure:

- To a suitable reaction vessel, add 5-nitroisophthalic acid and methanol.
- Stir the mixture at room temperature until the solid is completely dissolved.
- Slowly add concentrated sulfuric acid to the solution.
- Heat the mixture to reflux and maintain for approximately 3 hours, during which a white solid may precipitate.
- Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of dichloromethane:methanol (10:1).
- Upon completion, cool the reaction mixture to room temperature to allow for crystallization.
- Filter the solid product and wash the filter cake with a small amount of water.
- Dry the product to obtain **Dimethyl 5-nitroisophthalate**.<sup>[9]</sup>

## Analysis by High-Performance Liquid Chromatography (HPLC)

Purity analysis is a critical step in the quality control of **Dimethyl 5-nitroisophthalate**.

Instrumentation:

- High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions (Typical):

- Column: C18 reverse-phase column
- Mobile Phase: A suitable mixture of water and an organic solvent like acetonitrile or methanol, potentially with a pH modifier.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength appropriate for the chromophore.

- Injection Volume: 10-20  $\mu\text{L}$ .

#### Procedure:

- Prepare a standard solution of **Dimethyl 5-nitroisophthalate** of known concentration in a suitable solvent.
- Prepare the sample solution by dissolving an accurately weighed amount of the synthesized product in the same solvent.
- Inject the standard and sample solutions into the HPLC system.
- Compare the retention time of the major peak in the sample chromatogram with that of the standard.
- Calculate the purity by determining the area percentage of the main peak relative to the total peak area in the sample chromatogram. A purity of >99.0% is often required for pharmaceutical intermediates.[8]

## Analysis by $^1\text{H}$ NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the synthesized compound.

#### Instrumentation:

- NMR Spectrometer (e.g., 400 MHz).

#### Sample Preparation:

- Dissolve a small amount of the sample in a deuterated solvent, such as deuterated chloroform ( $\text{CDCl}_3$ ).

#### Data Acquisition:

- Acquire the  $^1\text{H}$  NMR spectrum according to the instrument's standard procedures.

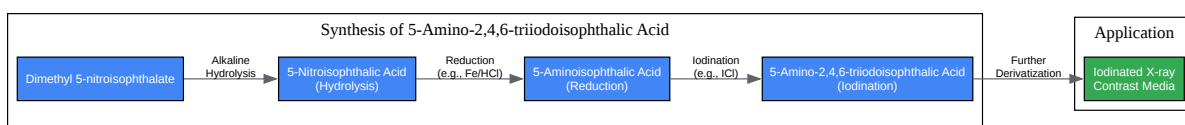
#### Expected Spectrum:

- The  $^1\text{H}$  NMR spectrum of **Dimethyl 5-nitroisophthalate** in  $\text{CDCl}_3$  is expected to show distinct peaks corresponding to the aromatic protons and the methyl protons of the ester groups.[10]

## Role in Drug Development: Synthesis of Iodinated Contrast Media

**Dimethyl 5-nitroisophthalate** is a vital starting material for the synthesis of non-ionic iodinated X-ray contrast agents like Iopamidol, Iohexol, and Ioversol.[2][3][4] These agents are crucial for enhancing the visibility of internal body structures in medical imaging. The synthesis pathway generally involves the reduction of the nitro group to an amine, followed by iodination and subsequent chemical modifications.

The following diagram illustrates the initial steps in the synthesis pathway leading to a key intermediate, 5-amino-2,4,6-triiodoisophthalic acid, which is a precursor to many iodinated contrast agents.



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Caption: Synthetic pathway from **Dimethyl 5-nitroisophthalate** to iodinated contrast media.

This workflow highlights the critical role of **Dimethyl 5-nitroisophthalate** as a precursor in a multi-step synthesis that ultimately yields diagnostically important pharmaceutical products. The purity of the initial **Dimethyl 5-nitroisophthalate** is paramount, as impurities can carry through the synthetic steps and affect the safety and efficacy of the final drug product.

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Address: 3281 E Guasti Rd

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